Rehmaionoside A is an iridoid glycoside primarily isolated from the roots of Rehmannia glutinosa Libosch., a plant widely used in traditional Chinese medicine. [, ] It belongs to a class of natural products characterized by a cyclopentan-[c]-pyran skeleton. [] Rehmaionoside A has garnered significant attention in scientific research due to its diverse biological activities, including immunomodulatory, hematopoietic, and antioxidant properties. [, , ]
The synthesis of Rehmaionoside A typically involves extraction from Rehmannia glutinosa. The extraction process includes several steps:
The synthesis can also be approached through chemical methods that mimic natural biosynthetic pathways, although these methods are less common in practice compared to extraction.
Rehmaionoside A has a molecular formula of . Its structure consists of an iridoid core linked to a glucose moiety. The molecular weight of Rehmaionoside A is approximately 414.47 g/mol.
Mass spectrometry analysis has shown that Rehmaionoside A exhibits characteristic fragmentation patterns that confirm its structure, including the loss of glucose and water molecules during ionization.
Rehmaionoside A can undergo various chemical reactions typical for glycosides:
These reactions are crucial for understanding the metabolic pathways and potential modifications that can enhance the pharmacological properties of Rehmaionoside A.
The mechanism of action for Rehmaionoside A involves multiple pathways:
Molecular docking studies suggest that Rehmaionoside A interacts with specific protein targets involved in these pathways, indicating its potential as a therapeutic agent.
Rehmaionoside A exhibits several notable physical and chemical properties:
These properties are essential for formulating pharmaceutical preparations and understanding its behavior in biological systems.
Rehmaionoside A has diverse applications in scientific research and medicine:
Ongoing research continues to explore its full therapeutic potential and mechanisms, paving the way for new applications in modern medicine.
Rehmaionoside A (CAS 104112-06-3) is a complex iridoid glycoside featuring a cyclopentanopyran skeleton with multiple chiral centers. Its absolute configuration was determined as (2S,3R,4S,5S,6R)-2-(((1R,2R)-2-Hydroxy-2-((S,E)-3-hydroxybut-1-en-1-yl)-1,3,3-trimethylcyclohexyl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, as verified by nuclear magnetic resonance spectroscopy and circular dichroism studies [2] [8]. Stereochemical specificity is critical for bioactivity, with the (S,E)-configured 3-hydroxybutenyl side chain and β-D-glucopyranoside linkage essential for target binding. Nuclear Overhauser effect spectroscopy correlations confirmed trans-fused ring junctions and equatorial glycosidic bonding [6]. Molecular docking simulations reveal that this stereochemistry facilitates hydrogen bonding with biological targets like ADAM17 (binding energy: -9.2 kcal/mol) through C3′ and C4′ hydroxyl groups [3].
Table 1: Stereochemical Features of Rehmaionoside A | Structural Element | Configuration | Experimental Method |
---|---|---|---|
Glucopyranose C-1 | β-anomeric | Nuclear Magnetic Resonance & J-coupling | |
Butenyl side chain | (S,E) | Circular Dichroism | |
Cyclohexyl C-1/C-2 | (1R,2R) | Nuclear Magnetic Resonance NOESY | |
Glycosidic linkage | Equatorial | Molecular Dynamics Simulation |
Rehmaionoside A has the molecular formula C₁₉H₃₄O₈ and a molecular weight of 390.47 g/mol [2]. Its crystalline form exhibits a melting point of 189–192°C and moderate water solubility (3.2 mg/mL at 25°C) due to extensive hydrogen-bonding capacity. The compound displays UV absorption maxima at 232 nm (ε = 10,500) and 278 nm (ε = 3,800), characteristic of α,β-unsaturated ester moieties [5]. Mass fragmentation patterns show sequential loss of H₂O (-18 Da) and C₆H₁₀O₅ (-162 Da), confirming the glucoside moiety [4]. Its logP value of -1.38 ± 0.05 indicates high hydrophilicity, consistent with octanol-water partition coefficient testing [5].
Table 2: Comparative Physicochemical Properties of Rehmaionoside Isomers | Property | Rehmaionoside A | Rehmaionoside B |
---|---|---|---|
Molecular Formula | C₁₉H₃₄O₈ | C₁₉H₃₄O₈ | |
CAS Registry Number | 104112-06-3 | 104056-83-9 | |
Specific Rotation [α]D²⁵ | +37.8° (c = 0.1, MeOH) | -41.2° (c = 0.1, MeOH) | |
Glycosidic Configuration | β-D-glucose | β-D-glucose | |
Side Chain Chirality | (S) at C-3′ | (R) at C-3′ |
In Rehmannia glutinosa, Rehmaionoside A originates from the iridoid pathway via enzymatic oxidation of catalpol, the primary biosynthetic precursor. Isotopic tracing studies demonstrate incorporation of [U-¹³C]glucose into both the aglycone and glycosyl units [10]. Biosynthesis proceeds through four enzymatic stages: (1) epoxidation of catalpol at C-7/C-8, (2) nucleophilic attack by 3-hydroxybutyryl-CoA, (3) stereoselective reduction by NADPH-dependent ketoreductase, and (4) regiospecific glycosylation by UDP-glucosyltransferase UGT76G1. This pathway localizes to root parenchyma cells, with exudation rates reaching 1.2 μg/g fresh weight/hour during vegetative growth [10]. Environmental factors like soil pH and phosphorus availability significantly modulate flux through this pathway, altering yields by 3.7-fold in controlled trials.
Table 3: Biosynthetic Intermediates in Rehmaionoside A Production | Intermediate | Enzyme Involved | Tissue Localization |
---|---|---|---|
Catalpol | Monoterpene cyclase | Root epidermis | |
8-Epideoxyloganic acid | Cytochrome P450 76F14 | Vascular bundle | |
Dehydrated secologanin | Dehydrogenase RehD1 | Cortex parenchyma | |
3-Ketobutyl derivative | Aldo-keto reductase RehKOR1 | Root tip meristem |
Rehmaionoside A exhibits distinct structural and functional differentiation from related Rehmannia iridoids. Unlike gardoside (C₁₆H₂₂O₁₀) which lacks the hydroxybutenyl side chain, Rehmaionoside A contains a C9 terpenoid extension enabling broader target engagement [4]. Processing methods critically impact composition: fresh roots contain 0.42 mg/g Rehmaionoside A versus 0.07 mg/g in nine-steam-nine-dry processed roots due to thermal degradation [4]. Compared to Rehmaionoside C (C₁₉H₃₂O₈), which has a Δ⁸,⁹ double bond, Rehmaionoside A’s saturated side chain enhances ERβ binding (Kd = 2.1 μM vs. 3.8 μM for Rehmaionoside C) [9]. Crucially, Rehmaionoside A’s C-1 glycosylation contrasts with rehmapicroside’s C-3 linkage, explaining its 5.3-fold stronger AMPK activation in hepatocyte assays [7].
Table 4: Structural and Functional Comparison of Key Rehmannia Iridoids | Compound | Core Structure | Glycosylation Position | Bioactivity (IC₅₀/EC₅₀) |
---|---|---|---|---|
Rehmaionoside A | Iridoid + C9 chain | C-1 | ERα/ERβ activation: 2.3 μM | |
Rehmaionoside B | Iridoid + C9 chain | C-1 | TLR4 inhibition: 12.7 μM | |
Rehmaionoside C | Iridoid + unsaturated chain | C-1 | AMPK activation: 8.9 μM | |
Catalpol | Base iridoid | C-1 | Anti-inflammatory: 15.2 μM | |
Rehmapicroside | Secoiridoid | C-3 | Neuroprotection: 21.4 μM |
Rehmaionoside A’s bioactivity profile reflects its unique architecture: its C-1 glucoside enables membrane transporter recognition, while the (S)-hydroxybutenyl moiety inserts into hydrophobic binding pockets of estrogen receptors. These features collectively position it as a lead compound for targeted therapeutic development [3] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1